molecular formula C3H6O3 B048652 1,3-dihydroxyacetone CAS No. 96-26-4

1,3-dihydroxyacetone

Cat. No.: B048652
CAS No.: 96-26-4
M. Wt: 90.08 g/mol
InChI Key: RXKJFZQQPQGTFL-UHFFFAOYSA-N
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Description

1,3-Dihydroxyacetone (DHA) is a three-carbon ketose (C₃H₆O₃) with a simple structure, high water solubility, and reactive carbonyl and hydroxyl groups . It is a high-value product derived from glycerol, a by-product of biodiesel production, through microbial fermentation or chemical catalysis . DHA is widely used in pharmaceuticals (e.g., intermediates for antiviral drugs), cosmetics (e.g., self-tanning agents), and food additives due to its non-toxicity and biocompatibility . Environmentally friendly production methods, such as enzymatic oxidation by Gluconobacter oxydans or optimized catalytic processes, have replaced traditional chemical synthesis, achieving yields up to 34.6% with reduced pollution .

Scientific Research Applications

Cosmetic Applications

Self-Tanning Agent
DHA is predominantly recognized for its role as a self-tanning agent in cosmetic formulations. It reacts with amino acids in the skin's surface to produce a browning effect, mimicking a natural tan. This reaction is known as the Maillard reaction and is favored for its non-toxic nature compared to traditional tanning methods that involve UV exposure . The global market for self-tanning products is projected to reach approximately USD 250 million by 2030, driven by increasing consumer awareness of skin health and safety .

Safety and Regulatory Status
The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated DHA's safety when used in cosmetic products. Studies indicate that it is safe for use as a hair coloring agent in leave-on applications, provided it adheres to specified concentrations .

Pharmaceutical Applications

Therapeutic Potential
DHA has been investigated for its pharmacological properties, particularly in treating metabolic disorders. Research indicates potential benefits for patients with glycogen storage diseases and conditions like psoriasis and vitiligo, where it may help alleviate symptoms related to skin depigmentation . Additionally, DHA has shown antifungal properties against dermatomycosis .

Neuroprotective Effects
Recent studies have explored DHA's neuroprotective capabilities. In a high-throughput screening of pharmacologically active compounds, DHA demonstrated significant neuroprotective effects under ischemic conditions, suggesting its potential role in treating neurodegenerative diseases . This property is particularly relevant given the increasing incidence of conditions such as stroke and Alzheimer's disease.

Chemical Feedstock Applications

Production from Glycerol
DHA primarily serves as a bio-based synthon derived from glycerol, a by-product of biodiesel production. Various methods have been developed for the efficient conversion of glycerol into DHA through microbial fermentation and chemical oxidation processes . This not only valorizes waste but also contributes to sustainable chemical production practices.

Building Block for Polymers
DHA's reactivity allows it to be utilized as a building block for bio-based polymers. Its unique structure enables the synthesis of biodegradable materials with applications in packaging and medical devices . The exploration of DHA in polymer chemistry highlights its potential to address sustainability challenges within the industry.

Case Studies and Research Findings

Study Focus Findings
Rumayor et al. (2023)Industrial CO₂ RecyclingExplored the feasibility of utilizing DHA as a by-product in CO₂ recycling plants, emphasizing its economic viability .
Neuroprotective ScreeningPharmacological ApplicationsIdentified DHA among compounds that provide neuroprotection against ischemic damage in neuronal cultures .
Cosmetic Safety AssessmentRegulatory ReviewConfirmed DHA's safety profile for use in cosmetics through extensive toxicological evaluations conducted by SCCS .

Comparison with Similar Compounds

Dihydroxyacetone Phosphate (DHAP)

  • Structure and Properties : DHAP (C₃H₇O₆P) is the phosphorylated derivative of DHA, with a molecular weight of 170.057 g/mol. It is unstable in aqueous solutions and plays a central role in glycolysis and gluconeogenesis .
  • Production: Synthesized enzymatically as a glycolysis intermediate.
  • Applications : Serves as a precursor for methylglyoxal (a cytotoxic compound) and 1,3-propanediol (1,3-PDO) in engineered microorganisms .
  • Key Difference : DHA is metabolically inert compared to DHAP, which participates in energy production and biosynthesis .

Methylglyoxal

  • Structure and Properties : A reactive α-ketoaldehyde (C₃H₄O₂) derived from DHAP via methylglyoxal synthase. It is toxic and implicated in cellular stress .
  • Production : Generated enzymatically from DHAP in organisms like Pseudomonas saccharophila and Escherichia coli .
  • Applications: Limited industrial use due to toxicity; primarily studied for its role in diabetes and aging.
  • Key Difference: DHA is non-toxic and commercially valuable, whereas methylglyoxal is a harmful byproduct requiring detoxification .

Glycerol

  • Structure and Properties : A three-carbon alcohol (C₃H₈O₃) and primary substrate for DHA production.
  • Production: Abundantly sourced from biodiesel waste. Converted to DHA via glycerol dehydrogenase (DhaD) in Gluconobacter oxydans .
  • Applications : Used in food, pharmaceuticals, and cosmetics. Competes with DHA in biorefinery processes.
  • Key Difference : Glycerol is a feedstock, while DHA is a specialty chemical with higher market value .

1,3-Propanediol (1,3-PDO)

  • Structure and Properties : A diol (C₃H₈O₂) produced from glycerol via anaerobic fermentation.
  • Production: Synthesized by Clostridium species or engineered cyanobacteria (e.g., Synechococcus elongatus), with yields up to 0.29 g/L .
  • Applications : Used in polymers (e.g., polytrimethylene terephthalate) and antifreeze agents.
  • Key Difference : 1,3-PDO requires reductive metabolic pathways, whereas DHA is produced via oxidative pathways .

Glyceraldehyde 3-Phosphate

  • Structure and Properties : A triose phosphate (C₃H₇O₆P) isomer of DHAP, involved in glycolysis.
  • Production : Generated from fructose 1,6-bisphosphate cleavage.
  • Key Difference : Unlike DHA, glyceraldehyde 3-phosphate is rapidly metabolized into pyruvate or glycerol for energy homeostasis .

Comparative Data Table

Compound Molecular Formula Production Method Key Applications Industrial Relevance vs. DHA
1,3-Dihydroxyacetone C₃H₆O₃ Microbial fermentation, catalysis Cosmetics, pharmaceuticals, food High (specialty chemical)
Dihydroxyacetone phosphate C₃H₇O₆P Metabolic intermediate Glycolysis, methylglyoxal precursor Low (research focus)
Methylglyoxal C₃H₄O₂ Enzymatic conversion of DHAP Limited (toxic) None (byproduct)
Glycerol C₃H₈O₃ Biodiesel by-product Food, pharmaceuticals, cosmetics Moderate (feedstock)
1,3-Propanediol C₃H₈O₂ Anaerobic fermentation Polymers, antifreeze High (bulk chemical)

Biological Activity

1,3-Dihydroxyacetone (DHA) is a simple carbohydrate with the chemical formula C3H6O3C_3H_6O_3. It is primarily known for its application as a self-tanning agent in cosmetic formulations. However, its biological activity extends beyond this use, playing significant roles in metabolic pathways and exhibiting various pharmacological properties.

Glycolysis and Metabolism

DHA is a key intermediate in the glycolytic pathway, where it exists as dihydroxyacetone phosphate (DHAP). In glycolysis, glucose is converted into DHAP and glyceraldehyde phosphate (GADP) through the action of aldolase on fructose-1,6-bisphosphate. DHAP can interconvert with GADP via triosephosphate isomerase, which regulates the flow of metabolites through glycolysis. This interconversion highlights DHA's importance in energy metabolism and lipid synthesis when present in excess .

DHA can undergo various chemical transformations, including isomerization to glyceraldehyde. This property is utilized in studies of carbohydrate chemistry, particularly the Lobry de Bruyn—Alberda van Ekenstein transformation, which describes the interconversion between aldoses and ketoses. The ability of DHA to participate in these reactions underlines its significance as a bio-based synthon in organic synthesis .

Neuroprotective Effects

Research indicates that DHA may have neuroprotective properties. A study highlighted that compounds related to DHA exhibited significant effects on reducing neuronal damage in models of ischemic stroke. These findings suggest that DHA could play a role in therapeutic strategies for neurodegenerative diseases by modulating glucocorticoid levels through inhibition of 11-β-hydroxysteroid dehydrogenase-1 (11β-HSD1) .

Skin Absorption and Safety Profile

DHA's dermal absorption has been quantitatively assessed, revealing a mean absorption rate that increases over time. In vitro studies showed that the absorption rate through human skin reached approximately 0.603 μg/cm²/hour after 24 hours. This data supports the safety profile of DHA when used in cosmetic formulations, although further studies are needed to evaluate long-term effects .

Case Study: Sunless Tanning Products

A comprehensive analysis of sunless tanning products containing DHA revealed that the browning effect is primarily due to the formation of melanoidins through Maillard reaction pathways. The reaction between DHA and amino acids leads to complex chemical changes resulting in skin pigmentation without UV exposure. This mechanism has been extensively studied to optimize formulations for safety and efficacy .

Table: Summary of Biological Activities of DHA

Biological Activity Description
Metabolic Role Intermediate in glycolysis; converts to DHAP and GADP.
Neuroprotection Exhibits potential neuroprotective effects by modulating glucocorticoid levels.
Skin Absorption Absorption rate increases over time; mean rate at 24 hours is 0.603 μg/cm²/hour.
Self-Tanning Agent Forms melanoidins through reactions with skin proteins; provides pigmentation without UV exposure.

Q & A

Basic Research Questions

Q. What are the primary physicochemical properties of DHA, and which analytical techniques are most effective for its characterization?

DHA (C₃H₆O₃, MW 90.08) is a ketose sugar with high solubility in water and polar solvents. Key analytical methods include:

  • Mass spectrometry (MS) : For molecular weight confirmation and fragmentation patterns .
  • NMR spectroscopy : To resolve structural isomers and study tautomeric equilibria .
  • Chromatography (HPLC/GC) : For purity assessment and quantification in complex mixtures .
  • X-ray diffraction (XRD) : To analyze crystalline forms, particularly in dimeric configurations (e.g., CAS 62147-49-3) .

Q. What catalytic systems are used for glycerol oxidation to DHA, and how do reaction conditions influence selectivity?

Heterogeneous catalysts like Pd-Ag alloys or Pt-Bi composites are commonly employed. Key parameters include:

  • pH : Alkaline conditions (pH 8–10) enhance glycerol adsorption on catalyst surfaces .
  • Temperature : Optimal ranges (40–60°C) balance reaction kinetics and catalyst stability .
  • Oxygen partial pressure : Higher O₂ pressure promotes oxidative dehydrogenation but risks over-oxidation to glyceric acid .

Q. How is DHA quantified in biological or environmental samples?

  • Enzymatic assays : Couple DHA with glycerol dehydrogenase (GDH) and NAD⁺/NADH monitoring .
  • Colorimetric methods : Utilize periodate oxidation to formaldehyde, followed by chromogenic reagents like Nash reagent .

Advanced Research Questions

Q. How can metabolic engineering improve DHA production in microbial systems?

Strategies include:

  • Enzyme immobilization : GDH immobilized on magnetic nanoparticles enhances reusability and stability (e.g., 278–287% activity retention) .
  • Strain optimization : UV mutagenesis of Gluconobacter oxydans coupled with dissolved oxygen (DO)-stat fed-batch fermentation increases yield to 120 g/L .
  • Pathway regulation : Overexpression of dihydroxyacetone kinase (DHAK) to bypass competing pathways (e.g., 1,3-propanediol synthesis) .

Q. What mechanistic insights explain contradictions in catalytic selectivity for DHA synthesis?

Conflicting data on catalyst performance (e.g., Pd vs. Pt) arise from:

  • Active site geometry : Pd-Ag alloys favor terminal hydroxyl group oxidation in glycerol due to Ag’s electron-donating effects .
  • Surface intermediates : In situ FTIR reveals adsorbed glyceraldehyde as a key intermediate; competing C-C cleavage pathways reduce DHA selectivity .
  • Support effects : Acidic supports (e.g., SiO₂) stabilize enediol intermediates, while basic supports promote over-oxidation .

Q. How do multi-omics approaches identify DHA-related metabolic markers in disease models?

In murine metabolic studies:

  • Metabolomics : DHA levels correlate with pyruvate and acetone in serum, indicating disrupted glycolysis .
  • Microbiome analysis : Dorea and Oscillospira abundance inversely correlates with DHA accumulation, suggesting gut microbiota modulation of host metabolism .
  • Machine learning : Random forest models prioritize DHA as a biomarker with >90% accuracy in metabolic syndrome prediction .

Q. What kinetic and thermodynamic challenges arise in DHA crystallization during downstream processing?

  • Metastable zone width (MZW) : Narrow MZW requires precise cooling rates (0.5–1°C/min) to avoid amorphous precipitates .
  • Solvent selection : Ethanol-water mixtures (3:1 v/v) achieve 85% yield via drowning-out crystallization, but impurities (e.g., glyceric acid) induce nucleation inhibition .

Q. Methodological Guidance

Q. How to design experiments resolving discrepancies in DHA stability under varying pH?

  • Accelerated degradation studies : Incubate DHA at pH 2–12 (25–60°C) and monitor degradation via HPLC.
  • Mechanistic probes : Use isotopically labeled DHA (¹³C) to track tautomerization (keto-enol equilibrium) via NMR .

Q. What statistical tools optimize DHA production in bioreactors?

  • Response surface methodology (RSM) : Central composite design identifies optimal glycerol concentration (150 g/L), agitation (400 rpm), and aeration (1.5 vvm) .
  • Artificial neural networks (ANN) : Predict yield deviations (±5%) under dynamic DO and temperature shifts .

Properties

IUPAC Name

1,3-dihydroxypropan-2-one
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InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2
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InChI Key

RXKJFZQQPQGTFL-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)CO)O
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Molecular Formula

C3H6O3
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Related CAS

26776-70-5
Record name Dihydroxyacetone dimer
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DSSTOX Substance ID

DTXSID0025072
Record name 1,3-Dihydroxy-2-propanone
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Molecular Weight

90.08 g/mol
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Physical Description

Liquid, Colorless hygroscopic solid; [Hawley], Solid
Record name 2-Propanone, 1,3-dihydroxy-
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Solubility

In water, 9.3X10+5 mg/L at 25 dege C, Soluble in ethanol, ethyl ether, acetone; insoluble in ligroin, Slowly soluble in 1 part water, 15 parts alcohol
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Vapor Pressure

0.02 [mmHg], 4.35X10-5 mm Hg at 25 °C
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Mechanism of Action

...The toxicity of dihydroxyacetone appears to be due to its intracellular conversion to an aldehyde compound, presumably methylglyoxal, since the glyoxalase mutant becomes sensitive to dihydroxyacetone. Based on information that gldA is preceded in an operon by the ptsA homolog and talC gene encoding fructose 6-phosphate aldolase, this study proposes that the primary role of gldA is to remove toxic dihydroxyacetone by converting it into glycerol.
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Color/Form

Crystalline powder, Colorless, crystalline solid

CAS No.

96-26-4
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Melting Point

90 °C
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Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

Measurements of conversion rate of formaldehyde to dihydroxyacetone were performed through the enzyme-coupled spectrophotometric assay described in Example 1, wherein the NADH consumption resulting from the reduction of dihydroxyacetone to glycerol is measured. Individual reactions contained 5 μM of the enzyme (BAL, FLS r3a, FLS r3b, FLS r3c, FLS r3d, FLS r4a, and FLS r4b), 0.1 mg/mL glycerol dehydrogenase, 1 mM NADH, 50 mM potassium phosphate buffer at pH 8.0, 0.2 mM thiamine diphosphate 2 mM MgSO4, and formaldehyde ranging from 0 to 50 mM. The change in absorbance at 340 nm was monitored, which resulted from the oxidation-reduction reaction of NADH to NAD and dihydroxyacetone to glycerol catalyzed by the coupling enzyme glycerol dehydrogenase. An increased rate of dihydroxyacetone production from formaldehyde by formolase enzymes resulted in an increased rate of NADH oxidation. The change in absorbance at 340 nm was converted into concentrations using an extinction coefficient of 6220 M−1 cm−1.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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